molecular formula C11H9FN2O2 B1351363 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 217073-76-2

1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1351363
M. Wt: 220.2 g/mol
InChI Key: KBQWFOMDKNVSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150555B2

Procedure details

To an ethanol (75 ml) solution of ethyl 2-(ethoxymethylene)acetoacetate (28.63 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), was added 1N hydrochloric acid aqueous solution (75 ml) of 4-fluorophenylhydrazine hydrochloride (25 g) and the mixture was stirred at reflux temperature for three hours. After evaporation of ethanol, sodium hydroxide (12 g) was added to the residue and stirred at reflux temperature for three hours. After completion of the reaction, the solvent was evaporated, diluted hydrochloric acid was added to the residue, and the precipitated solid was washed with ethyl acetate to give the titled compound (16.08 g).
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.63 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]([CH3:13])=O)[C:6]([O:8]CC)=[O:7])C.Cl.Cl.[F:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][NH2:24])=[CH:19][CH:18]=1>C(O)C>[F:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:11]([CH3:13])=[C:5]([C:6]([OH:8])=[O:7])[CH:4]=[N:24]2)=[CH:19][CH:18]=1 |f:2.3|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Step Two
Name
Quantity
28.63 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of ethanol, sodium hydroxide (12 g)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
diluted hydrochloric acid was added to the residue
WASH
Type
WASH
Details
the precipitated solid was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16.08 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.